MRP1 Efflux Inhibition: Euchrestaflavanone A Demonstrates ~20-Fold Greater Potency Than Genistein
In a head-to-head structure–activity relationship study measuring inhibition of BCPCF efflux in human erythrocytes, euchrestaflavanone A achieved 50% inhibition (IC₅₀) at 3 μM, which was approximately 20-fold more efficient than the isoflavone genistein [1]. Euchrestaflavanone A was also comparable to the known MRP1 inhibitor benzbromarone (IC₅₀ 4 μM) and more potent than indomethacin (IC₅₀ 10 μM) [1].
| Evidence Dimension | BCPCF efflux inhibition (MRP1-like activity) |
|---|---|
| Target Compound Data | IC₅₀ = 3 μM |
| Comparator Or Baseline | Genistein IC₅₀ ≈ 60 μM (estimated from ~20-fold difference); Benzbromarone IC₅₀ = 4 μM; Indomethacin IC₅₀ = 10 μM |
| Quantified Difference | ~20-fold more potent than genistein; equipotent to benzbromarone; 3.3-fold more potent than indomethacin |
| Conditions | Human erythrocytes, BCPCF efflux assay, 60 min incubation at 37°C |
Why This Matters
For laboratories screening MRP1 inhibitors or studying multidrug resistance reversal, euchrestaflavanone A offers a natural product scaffold with potency comparable to synthetic standards, justifying its selection over weaker flavonoid alternatives.
- [1] Bobrowska-Hägerstrand M, et al. Flavonoids as inhibitors of MRP1-like efflux activity in human erythrocytes. A structure–activity relationship study. Oncol Res. 2003;13(11):463-469. PMID: 12812360. View Source
